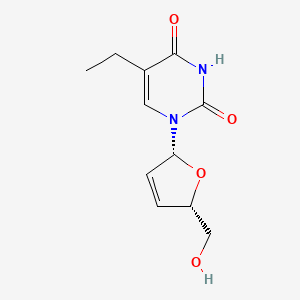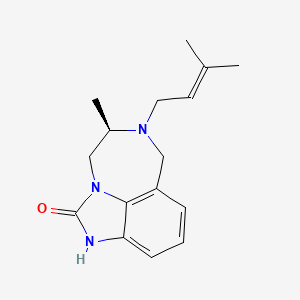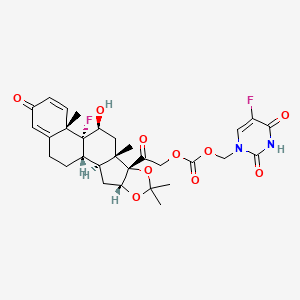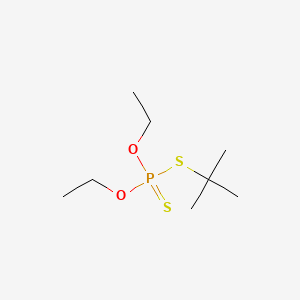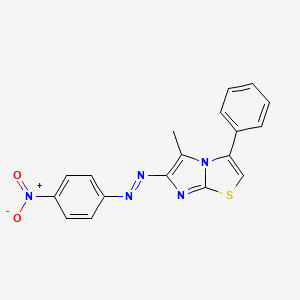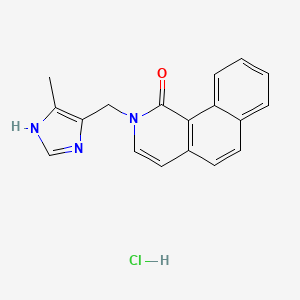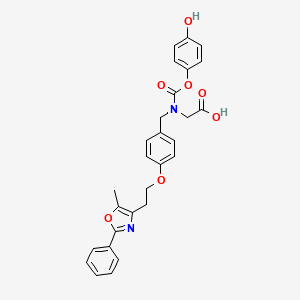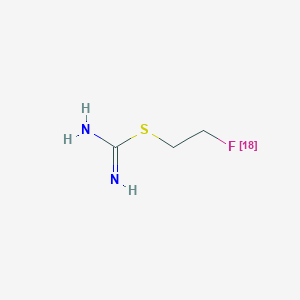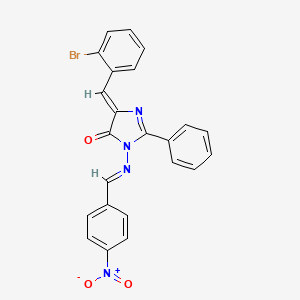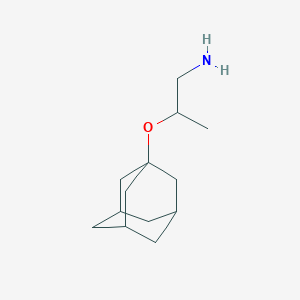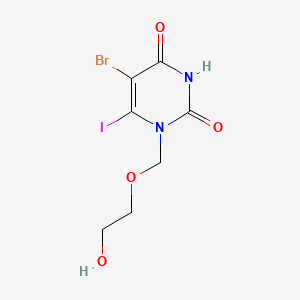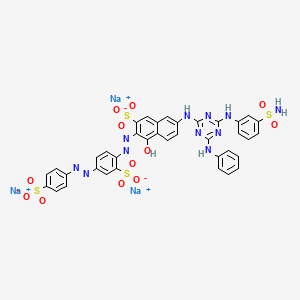
Trisodium 7-((4-((3-(aminosulphonyl)phenyl)amino)-6-anilino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonato-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 279-080-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
準備方法
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.
化学反応の分析
EINECS 279-080-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
EINECS 279-080-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its effects on cellular processes and pathways. It may be used in assays to investigate enzyme activity or protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial applications, EINECS 279-080-6 is used in the production of various materials and chemicals. It may be employed as an intermediate in the synthesis of polymers, resins, or other industrial products.
作用機序
The mechanism of action of EINECS 279-080-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular processes.
Modulating Receptors: The compound may interact with receptors on the cell surface or within the cell, leading to changes in signal transduction and cellular responses.
Altering Gene Expression: EINECS 279-080-6 may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in protein synthesis and cellular function.
類似化合物との比較
EINECS 279-080-6 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates (EINECS 279-632-6): These compounds are used as surfactants and have good surface activity and solubilizing properties.
Other Phosphate Esters: Similar phosphate ester compounds may have different alkyl chain lengths or branching patterns, affecting their physical and chemical properties.
In comparison, EINECS 279-080-6 may have unique properties or applications that distinguish it from these similar compounds. Its specific structure and reactivity make it suitable for particular research or industrial uses.
特性
CAS番号 |
79135-80-1 |
|---|---|
分子式 |
C37H26N11Na3O12S4 |
分子量 |
1013.9 g/mol |
IUPAC名 |
trisodium;7-[[4-anilino-6-(3-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C37H29N11O12S4.3Na/c38-61(50,51)28-8-4-7-24(19-28)40-36-42-35(39-22-5-2-1-3-6-22)43-37(44-36)41-25-11-15-29-21(17-25)18-32(64(58,59)60)33(34(29)49)48-47-30-16-12-26(20-31(30)63(55,56)57)46-45-23-9-13-27(14-10-23)62(52,53)54;;;/h1-20,49H,(H2,38,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H3,39,40,41,42,43,44);;;/q;3*+1/p-3 |
InChIキー |
TZEBJHPUOJWOMO-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC7=CC(=CC=C7)S(=O)(=O)N.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


